molecular formula C18H32N2O4 B12747480 Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester CAS No. 72152-95-5

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester

Cat. No.: B12747480
CAS No.: 72152-95-5
M. Wt: 340.5 g/mol
InChI Key: QAFZRSFQQKZJBF-YJBOKZPZSA-N
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Description

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is a chemical compound with the molecular formula C18H32N2O4. It is known for its unique structure, which includes an isocyanate group and a carbamate ester. This compound is used in various industrial applications, particularly in the production of polyurethane foams and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester typically involves the reaction of 5-isocyanato-1,3,3-trimethylcyclohexylmethylamine with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the formation of polyurethane networks, where it reacts with polyols to form urethane linkages .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, ethyl ester
  • Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, methyl ester

Uniqueness

Carbamic acid, ((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-, 2-butoxyethyl ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. The 2-butoxyethyl group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

72152-95-5

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

2-butoxyethyl N-[[(1R,5S)-5-isocyanato-1,3,3-trimethylcyclohexyl]methyl]carbamate

InChI

InChI=1S/C18H32N2O4/c1-5-6-7-23-8-9-24-16(22)19-13-18(4)11-15(20-14-21)10-17(2,3)12-18/h15H,5-13H2,1-4H3,(H,19,22)/t15-,18-/m0/s1

InChI Key

QAFZRSFQQKZJBF-YJBOKZPZSA-N

Isomeric SMILES

CCCCOCCOC(=O)NC[C@]1(C[C@H](CC(C1)(C)C)N=C=O)C

Canonical SMILES

CCCCOCCOC(=O)NCC1(CC(CC(C1)(C)C)N=C=O)C

Origin of Product

United States

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